molecular formula C15H12FNO4 B3611619 3-fluorobenzyl 4-methyl-3-nitrobenzoate

3-fluorobenzyl 4-methyl-3-nitrobenzoate

Cat. No.: B3611619
M. Wt: 289.26 g/mol
InChI Key: BIZPLPHWKBTBHY-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-3-nitrobenzoate” is an organic compound with the molecular formula C8H6FNO4 . It has an average mass of 199.136 Da and a monoisotopic mass of 199.028091 Da .


Synthesis Analysis

“Methyl 4-fluoro-3-nitrobenzoate” is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-3-nitrobenzoate” consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 3rd position. The benzene ring is also attached to a methyl ester group .


Chemical Reactions Analysis

“Methyl 4-fluoro-3-nitrobenzoate” can undergo a reaction with 3-hydroxy-benzoic acid methyl ester to form dimethyl 3-nitro-3’,4-oxydibenzoate .


Physical and Chemical Properties Analysis

“Methyl 4-fluoro-3-nitrobenzoate” is a solid substance. It is soluble in ethanol, ether, and methanol but insoluble in water .

Safety and Hazards

“Methyl 4-fluoro-3-nitrobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-5-6-12(8-14(10)17(19)20)15(18)21-9-11-3-2-4-13(16)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZPLPHWKBTBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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